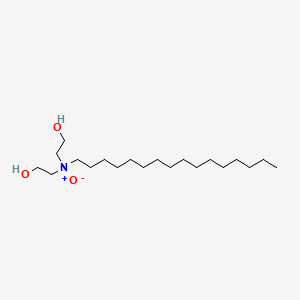

Dihydroxyethyl cetylamine oxide

Description

Dihydroxyethyl cetylamine oxide (hypothetical structure based on nomenclature) belongs to the class of tertiary amine oxides, characterized by an N-oxide group and two hydroxyethyl substituents attached to the nitrogen atom. These compounds are widely used as surfactants, antistatic agents, and emulsifiers in cosmetic and industrial formulations due to their amphiphilic nature and mildness compared to harsher ionic surfactants .

Properties

CAS No. |

16608-77-8 |

|---|---|

Molecular Formula |

C20H43NO3 |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide |

InChI |

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(24,17-19-22)18-20-23/h22-23H,2-20H2,1H3 |

InChI Key |

BZDOEVMUXJTHPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroxyethyl cetylamine oxide is typically synthesized through the reaction of N-alkyl-diethanolamine with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired amine oxide. The chemical structure of the product is confirmed using techniques such as 1H-NMR spectroscopy, mass spectrometry, and FTIR spectroscopy .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dihydroxyethyl cetylamine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced to its corresponding amine.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will produce the corresponding amine .

Scientific Research Applications

Dihydroxyethyl cetylamine oxide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents due to its excellent foaming and emulsifying properties

Mechanism of Action

The mechanism of action of dihydroxyethyl cetylamine oxide involves its ability to reduce surface tension and stabilize emulsions. At the molecular level, the compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and emulsions. This property is particularly useful in applications where the solubilization of hydrophobic compounds in aqueous solutions is required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of dihydroxyethyl amine oxides vary significantly based on alkyl chain length, saturation, and substituent groups. Below is a detailed comparison of key analogs:

Structural and Functional Differences

Key Research Findings

- Alkyl Chain Impact : Saturated chains (e.g., stearamine oxide) exhibit higher melting points and viscosity, making them suitable for conditioning products, while unsaturated chains (e.g., oleamine oxide) improve cold-water solubility .

- Functional Groups : Alkoxypropylamine oxides (e.g., C12–15 alkoxypropyl) demonstrate superior compatibility with acidic environments compared to straight-chain analogs, enhancing their use in hard-surface cleaners .

Regulatory and Industrial Use

- Cosmetic Applications : Lauramine and cocamine oxides are approved under CAS 2530-44-1 and 61791-47-7, respectively, as surfactants in the EU Cosmetic Ingredient Database .

- Industrial Use : Stearamine oxide’s thickening properties make it a key component in textile softening agents, while oleamine oxide is preferred in eco-friendly formulations due to its biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.